molecular formula C9H12N2O4 B5617854 N,N-diethyl-5-nitrofuran-2-carboxamide

N,N-diethyl-5-nitrofuran-2-carboxamide

Cat. No.: B5617854
M. Wt: 212.20 g/mol
InChI Key: RNQVUGIHHPXXCJ-UHFFFAOYSA-N
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Description

N,N-Diethyl-5-nitrofuran-2-carboxamide is a small molecule nitrofuran derivative provided as a yellow to pale yellow solid (CAS 14308-61-3, Molecular Formula: C9H12N2O4, Molecular Weight: 212.20 g/mol) . It should be stored sealed in a dry environment at room temperature . The 5-nitrofuran scaffold is a privileged structure in medicinal chemistry, known for its potent activity against infectious diseases. While this specific diethylamide derivative is available for research, recent studies on closely related N-benzyl-5-nitrofuran-2-carboxamide analogs have demonstrated exceptional in vitro antitubercular activity against the Mycobacterium tuberculosis H37Rv strain, with some optimized compounds showing Minimal Inhibitory Concentration (MIC) values as low as 0.019 µM . This class of compounds is the subject of ongoing optimization campaigns to improve drug-like properties, such as metabolic stability and pharmacokinetic profiles . Furthermore, other 5-nitrofuran-2-carboxamide derivatives, specifically hydrazide analogs, have shown highly promising results as trypanocidal agents in the investigation of new treatments for Chagas disease, displaying activity against drug-resistant strains and a high selective index in cellular models . This suggests broad research potential for nitrofuran carboxamides in anti-infective development. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N,N-diethyl-5-nitrofuran-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O4/c1-3-10(4-2)9(12)7-5-6-8(15-7)11(13)14/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNQVUGIHHPXXCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC=C(O1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the nitration of furfural using a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid to obtain 5-nitrofuran-2-carbaldehyde . This intermediate can then be reacted with diethylamine under appropriate conditions to yield N,N-diethyl-5-nitrofuran-2-carboxamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated purification techniques such as column chromatography can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-5-nitrofuran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The furan ring can undergo reduction reactions to form dihydrofuran derivatives.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N,N-diethyl-5-nitrofuran-2-carboxamide involves the reduction of the nitro group to form reactive intermediates. These intermediates can interact with various cellular components, leading to the inhibition of essential biological processes. The compound targets bacterial enzymes and disrupts their normal function, ultimately leading to cell death .

Comparison with Similar Compounds

Key Observations :

  • Synthetic Efficiency : Yields vary significantly with substituents. The pyridin-2-yl-ethyl derivative (30% yield) is synthesized more efficiently than the imidazole-propyl analog (7%), likely due to differences in amine reactivity or steric hindrance .
  • Melting Points : Bulky aromatic substituents (e.g., pyridin-2-yl-ethyl) lower melting points (52–54°C) compared to heterocyclic substituents (144–148°C), suggesting reduced crystallinity .

Physicochemical Properties

  • N,N-Diethyl-5-nitrofuran-2-carboxamide (Inferred) :

    • Predicted pKa : ~0.96 (similar to N-ethyl-N-(2-methylphenyl) analog), indicating strong electron-withdrawing effects from the nitro group .
    • Density : Estimated ~1.28 g/cm³ (comparable to ethyl-phenyl analog) .
  • Nitrobenzamide Analogs: The benzene-core derivative (5-(dimethylamino)-N,N-dimethyl-2-nitrobenzamide) has a higher melting point (185–188°C) due to planar aromatic stacking, contrasting with the furan-based compounds .

Stability and Metabolic Considerations

  • Metabolic Resistance : Diethyl substituents may slow hepatic metabolism compared to dimethyl groups, extending half-life .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N,N-diethyl-5-nitrofuran-2-carboxamide, and how can reaction conditions be controlled to improve yield?

  • Answer : The synthesis of nitrofuran carboxamides typically involves coupling nitrofuran carboxylic acid derivatives with amines. A common approach is activating the carboxyl group via chlorination (using thionyl chloride) or via mixed anhydride methods, followed by reaction with diethylamine . Key parameters include:

  • Temperature : Maintain 0–5°C during activation to minimize nitro-group decomposition.
  • Solvent : Use anhydrous dichloromethane or THF to prevent hydrolysis.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity.
    • Validation : Monitor intermediates via TLC and confirm final product structure using 1H^1 \text{H}/13C^{13} \text{C} NMR and HRMS .

Q. How should researchers characterize the stability of this compound under varying pH and solvent conditions?

  • Answer : Stability studies should:

  • Test Conditions : Expose the compound to buffered solutions (pH 2–12) and solvents (methanol, DMSO, aqueous) at 25°C and 40°C.
  • Analytical Tools : Use HPLC with UV detection (λ = 254–300 nm) to track degradation. Nitro-group reduction or hydrolysis is a key instability marker .
  • Kinetics : Calculate half-life (t1/2t_{1/2}) using first-order decay models.

Q. What in vitro assays are suitable for preliminary screening of antimicrobial activity for this compound?

  • Answer :

  • Bacterial Strains : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) pathogens.
  • Protocol : Use microbroth dilution (CLSI guidelines) to determine MIC (Minimum Inhibitory Concentration). Include nitrofurantoin as a positive control .
  • Confounding Factors : Account for nitroreductase activity in bacterial strains, which may alter efficacy.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?

  • Answer :

  • Modifications : Systematically vary substituents on:
  • Nitrofuran ring : Introduce electron-withdrawing groups (e.g., Cl, CF3_3) at position 3 or 4.
  • Amide side chain : Replace diethyl with cyclic amines (e.g., piperazine) to enhance lipophilicity .
  • Assays : Correlate structural changes with antimicrobial potency (MIC) and cytotoxicity (e.g., HepG2 cell viability).
  • Computational Tools : Perform molecular docking to predict binding to nitroreductase enzymes or DNA gyrase .

Q. What strategies resolve contradictions in reported biological data (e.g., variable MIC values across studies)?

  • Answer :

  • Standardization : Ensure consistent assay conditions (inoculum size, growth media, incubation time).
  • Metabolite Analysis : Use LC-MS to identify active metabolites (e.g., hydroxylamine derivatives) that may contribute to discrepancies .
  • Resistance Profiling : Screen for nitroreductase gene mutations in bacterial strains showing reduced susceptibility.

Q. How can computational chemistry predict the metabolic pathways and toxicity profile of this compound?

  • Answer :

  • Software : Use ADMET predictors (e.g., SwissADME, ProTox-II) to estimate:
  • Metabolism : Cytochrome P450 interactions (e.g., CYP3A4-mediated oxidation).
  • Toxicity : Hepatotoxicity risk via reactive metabolite formation (e.g., nitroso intermediates).
  • Validation : Compare in silico results with in vitro hepatocyte assays and Ames test data .

Q. What experimental approaches elucidate the mechanism of action of nitrofuran derivatives in resistant bacterial strains?

  • Answer :

  • Transcriptomics : RNA-seq to identify upregulated genes (e.g., efflux pumps, detoxification enzymes).
  • Enzyme Assays : Measure nitroreductase activity in bacterial lysates using NADPH consumption assays .
  • Imaging : Super-resolution microscopy to visualize compound localization within bacterial cells.

Methodological Considerations

  • Data Reproducibility : Always include internal controls (e.g., nitrofurantoin) and validate results across ≥3 independent replicates.
  • Ethical Compliance : Adhere to institutional biosafety guidelines for handling nitroaromatic compounds, which may be mutagenic .

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